8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-[(furan-3-yl)methyl]-8-azabicyclo[321]octan-3-ol is a complex organic compound featuring a bicyclic structure with a furan ring
Preparation Methods
The synthesis of 8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the preparation might involve the use of a furan derivative and an azabicyclo[3.2.1]octane precursor, followed by a series of chemical reactions including cyclization and reduction steps . Industrial production methods typically involve optimizing these reactions for higher yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The furan ring and the bicyclic structure allow for substitution reactions, where functional groups can be introduced or replaced using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialized materials and chemicals, benefiting from its stability and reactivity under various conditions
Mechanism of Action
The mechanism of action of 8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include modulation of signal transduction processes and changes in cellular metabolism .
Comparison with Similar Compounds
Similar compounds to 8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol include:
Ethyl 3-(furan-2-yl)propionate: This compound shares the furan ring but differs in its overall structure and functional groups.
Furfuryl alcohol: Another furan derivative, used in various industrial applications.
Furfurylamine: Similar in structure but with an amine group, used in organic synthesis. The uniqueness of this compound lies in its bicyclic structure combined with the furan ring, providing distinct chemical and biological properties compared to these similar compounds
Biological Activity
8-[(Furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound belonging to the tropane alkaloid family, which are known for their diverse biological activities. This compound's unique bicyclic structure combined with a furan moiety suggests potential pharmacological applications, particularly in medicinal chemistry.
Structural Characteristics
The compound features:
- Bicyclic Core : A bicyclo[3.2.1]octane framework.
- Furan Ring : A five-membered aromatic ring that can influence biological interactions.
Tropane alkaloids typically interact with various neurotransmitter systems, primarily:
- Cholinergic System : By modulating acetylcholine receptors, these compounds can affect cognitive functions and muscle control.
- Dopaminergic Pathways : Potential implications in mood regulation and reward mechanisms.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
Anticancer Potential
The compound's structural analogs have been investigated for their anticancer properties, particularly in:
- Inhibition of cell proliferation : In vitro studies demonstrate effects on cancer cell lines, suggesting pathways involving apoptosis and cell cycle arrest.
Neuroprotective Effects
Given its interaction with neurotransmitter systems, this compound may also exhibit neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease.
Research Findings
Recent studies provide insights into the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy Study : In a controlled study, this compound was tested against various pathogens, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Cancer Cell Line Experimentation : The compound was tested on human breast cancer cell lines, revealing a dose-dependent decrease in viability, indicating its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12-5-10-1-2-11(6-12)13(10)7-9-3-4-15-8-9/h3-4,8,10-12,14H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONKVQNOVHBKDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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